molecular formula C10H7ClN2O2 B1352895 1-(2-chloro-4-nitrophenyl)-1H-pyrrole CAS No. 106981-58-2

1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Cat. No. B1352895
Key on ui cas rn: 106981-58-2
M. Wt: 222.63 g/mol
InChI Key: OVRSDSHINPCDDM-UHFFFAOYSA-N
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Patent
US04617316

Procedure details

A stirred mixture of 15.0 g (0.07 mole) of 1-(2-chloro-4-nitrophenyl)pyrrole and 30.0 g (0.53 mole) of iron powder in 100 ml of water was heated at reflux. During a three hour period 59.0 g (0.98 mole) of glacial acetic acid was added dropwise to the refluxing reaction mixture. Reflux was continued for one hour after complete addition. The mixture was cooled to room temperature, filtered and the filter cake rinsed with toluene. The filtrate was extracted with toluene (three 150 ml portions) and the extracts combined with the toluene rinse. The toluene solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to leave an oil which solidified. The solid was purified by column chromatography using silica gel and eluting with methylene chloride, to yield 8.5 g of 3-chloro-4-(pyrrol-1-yl)aniline.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1.C(O)(=O)C>O.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)[NH2:8]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
ADDITION
Type
ADDITION
Details
after complete addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake rinsed with toluene
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with toluene (three 150 ml portions)
WASH
Type
WASH
Details
rinse
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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